molecular formula C6H9F3O B6269516 rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans CAS No. 2741767-93-9

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans

Cat. No.: B6269516
CAS No.: 2741767-93-9
M. Wt: 154.1
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Description

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, with a methanol group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans typically involves the trifluoromethylation of cyclobutyl intermediates. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods utilize advanced catalytic systems and optimized reaction conditions to ensure efficient production. The use of high-throughput screening and automation can further streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated cyclobutyl derivatives, which can be further functionalized for various applications.

Scientific Research Applications

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with enzymes and receptors more effectively. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.

    α-Trifluoromethylstyrenes: These compounds have a similar trifluoromethyl group but are based on a styrene backbone.

Uniqueness

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other trifluoromethylated compounds may not be suitable.

Properties

CAS No.

2741767-93-9

Molecular Formula

C6H9F3O

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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